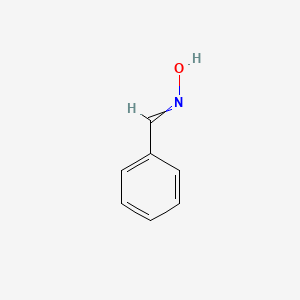

Benzaldehyde oxime

説明

Significance and Research Landscape of Oxime Chemistry

Oxime chemistry is a vital and expansive field within organic synthesis, offering a diverse range of compounds with wide-ranging applications. numberanalytics.com The significance of oximes stems from their role as versatile intermediates, crucial for the synthesis of complex molecules in sectors such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Oximes are foundational in the production of various nitrogen-containing compounds, including amides, amines, and nitriles. numberanalytics.comontosight.ai

The research landscape for oximes is broad, encompassing several key areas:

Pharmaceuticals: Oxime derivatives are investigated for numerous biological activities, including potential antiviral, antibacterial, and anticancer properties. ontosight.ai They are also used as precursors in the synthesis of certain antibiotics and antiviral agents. numberanalytics.com

Agrochemicals: In crop protection, the oxime moiety is a key component in compounds with herbicidal, fungicidal, and insecticidal activity. nih.gov Many oxime compounds exhibit low toxicity and low residue, making them valuable in agriculture. google.com

Industrial Chemistry: A prominent industrial application of oxime chemistry is the Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam, the precursor to Nylon-6. nbu.ac.in

Supramolecular Chemistry: The oxime functional group is pivotal in crystal engineering and the development of new materials due to its ability to form robust hydrogen bonds. researchgate.netrsc.org

Analytical Chemistry: The ability of oximes to form complexes with metal ions allows for their use in the detection and quantification of these ions. ontosight.ai

Historical Context of Benzaldehyde (B42025) Oxime Investigation

The study of oximes dates back to the late 19th century. numberanalytics.com The formation of these compounds was intensively studied as early as 1882 by Meyer and Janny. nih.gov This foundational work laid the groundwork for understanding the reaction between aldehydes or ketones with hydroxylamine (B1172632) to produce oximes. ontosight.ainih.gov The term "oxime" itself, a portmanteau of "oxygen" and "imine," was established in the early 1900s. testbook.com

The investigation into the reaction mechanisms and kinetics gained significant momentum in the mid-20th century, with seminal studies on the formation and hydrolysis of related compounds providing deep insights. nih.gov These historical investigations established the fundamental principles of oxime formation, a condensation reaction where the carbonyl group of an aldehyde or ketone reacts with hydroxylamine, eliminating a water molecule. ontosight.ainih.gov Benzaldehyde oxime, as a primary aromatic aldoxime, has been a model compound in many of these fundamental studies, helping to elucidate the stereochemistry and reactivity of this important class of compounds. orientjchem.org

Structural Versatility of this compound Derivatives in Advanced Chemical Synthesis

This compound is a structurally versatile building block in organic synthesis, primarily due to the reactivity of the oxime functional group and the presence of stereoisomers. wikipedia.orgontosight.ai

Stereoisomerism: Due to restricted rotation around the carbon-nitrogen double bond, this compound exists as two stereoisomers: (Z)-benzaldehyde oxime and (E)-benzaldehyde oxime. ontosight.ai The 'Z' isomer has the hydroxyl (-OH) group and the phenyl group on the same side of the C=N double bond, while the 'E' isomer has them on opposite sides. ontosight.ai The ratio of these isomers can be influenced by reaction conditions such as temperature. wikipedia.orgresearchgate.net For instance, the synthesis from benzaldehyde and hydroxylamine hydrochloride in methanol (B129727) at room temperature yields predominantly the Z-isomer (82%) along with a smaller amount of the E-isomer (9%). wikipedia.orgchemicalbook.com

Key Synthetic Transformations: this compound serves as a precursor to a variety of other functional groups and heterocyclic systems.

Beckmann Rearrangement: Under the influence of acid catalysts or nickel salts, this compound undergoes a Beckmann rearrangement to form benzamide. wikipedia.org This reaction is a cornerstone transformation in oxime chemistry.

Dehydration to Nitriles: The dehydration of this compound provides a direct route to benzonitrile (B105546). wikipedia.org

Hydrolysis: The oxime can be hydrolyzed back to its parent aldehyde, benzaldehyde, making it a useful protecting group for carbonyls. wikipedia.org

Synthesis of Heterocycles: It is a key intermediate in the synthesis of various heterocyclic compounds. For example, it is used to prepare Δ2-isoxazoline derivatives and potent 1,2,4-oxadiazole (B8745197) inhibitors. chemicalbook.com

Formation of Benzohydroximoyl Chloride: Reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) converts this compound into benzohydroximoyl chloride, a useful synthetic intermediate. wikipedia.orgchemicalbook.com

The tables below provide a summary of synthesis methods and the diverse reactivity of this compound.

Interactive Data Tables

Table 1: Synthesis of this compound - Selected Methods

| Reactants | Catalyst/Conditions | Product(s) & Yield | Reference(s) |

| Benzaldehyde, Hydroxylamine Hydrochloride | Base, Methanol, Room Temperature | 82% (Z)-isomer, 9% (E)-isomer | wikipedia.orgchemicalbook.com |

| Benzaldehyde, NH₂OH·HCl | Oxalic Acid, CH₃CN, Reflux (60 min) | 95% yield (isomer ratio not specified) | orientjchem.org |

| Substituted Benzaldehyde, Hydroxylamine Hydrochloride | Alkaline Compound (e.g., Na₂CO₃), Microwave (3-15 min) | High yield (e.g., 93% for 2,4-dichlorobenzaldehyde (B42875) oxime) | google.com |

Table 2: Synthetic Utility of this compound

| Reaction Type | Reagent(s)/Catalyst | Product | Reference(s) |

| Beckmann Rearrangement | Nickel salts or BODIPY (photocatalyst) | Benzamide | wikipedia.org |

| Dehydration | Heat/Dehydrating agent | Benzonitrile | wikipedia.org |

| Hydrolysis | Acid/Water | Benzaldehyde | wikipedia.org |

| Chlorination | N-Chlorosuccinimide (NCS) in DMF | Benzohydroximoyl chloride | wikipedia.orgchemicalbook.com |

| Reaction with Thiocarbonyls | Thiobenzoyl chloride | Benzonitrile, Biphenyl, Dibenzoyl disulphide | rsc.org |

Structure

3D Structure

特性

分子式 |

C7H7NO |

|---|---|

分子量 |

121.14 g/mol |

IUPAC名 |

N-benzylidenehydroxylamine |

InChI |

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H |

InChIキー |

VTWKXBJHBHYJBI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C=NO |

物理的記述 |

Liquid; [Alfa Aesar MSDS] |

蒸気圧 |

0.0041 [mmHg] |

製品の起源 |

United States |

Synthesis Methodologies and Advanced Derivatization Strategies of Benzaldehyde Oxime

Conventional and Optimized Synthetic Routes to Benzaldehyde (B42025) Oxime

The synthesis of benzaldehyde oxime, a compound with the formula C₆H₅CH=NOH, is a fundamental transformation in organic chemistry. Various methods have been developed, ranging from traditional condensation reactions to more modern, efficient protocols.

Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride

The most common and well-established method for preparing this compound is the condensation reaction between benzaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. wikipedia.orgprepchem.com The base is crucial as it neutralizes the hydrochloric acid, liberating the free hydroxylamine, which then acts as a nucleophile. asianpubs.org The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of benzaldehyde, followed by dehydration to form the oxime.

The reaction typically involves mixing benzaldehyde, hydroxylamine hydrochloride, and a base such as sodium hydroxide (B78521) or sodium carbonate. prepchem.comasianpubs.org The reaction can be carried out in an aqueous or alcoholic medium. For instance, one procedure involves mixing benzaldehyde with an aqueous solution of sodium hydroxide and then adding hydroxylamine hydrochloride in portions. prepchem.com After the reaction, the product can be isolated by extraction with an organic solvent like ether. prepchem.com The reaction of benzaldehyde with hydroxylamine hydrochloride at room temperature in methanol (B129727) has been reported to yield a mixture of 82% Z-isomer and 9% E-isomer. wikipedia.org

Influence of Solvents and Catalysts on Oximation Efficiency

The choice of solvent and catalyst significantly impacts the efficiency of the oximation reaction, influencing reaction time, yield, and in some cases, the stereoselectivity of the product.

Solvents: The reaction can be performed in various solvents, including water, ethanol (B145695), methanol, and acetonitrile (B52724). wikipedia.orgrsc.orgorientjchem.org The use of a 3:1 mixture of water and ethanol has been described for the synthesis of various oximes, yielding quantitative results. rsc.org In another study, acetonitrile was found to be an effective solvent when using oxalic acid as a catalyst, leading to excellent yields of this compound. orientjchem.org The choice of solvent can also affect the work-up procedure. For example, when the reaction is carried out in an aqueous medium, the product is often extracted with an organic solvent. prepchem.comrsc.org The use of polar solvents like methanol can lead to good yields. ias.ac.in However, the formation of propyl-oximes was found to be reduced in methanol or ethanol compared to hexane (B92381), suggesting that solvent polarity can interfere with the reaction in some cases. researchgate.net

Catalysts: While the oximation reaction can proceed with only a base to free the hydroxylamine, various catalysts can enhance the reaction rate and yield. numberanalytics.com Both acid and base catalysts are commonly employed. ijprajournal.com

Base Catalysis: Bases like sodium carbonate and sodium hydroxide are essential for neutralizing the HCl in hydroxylamine hydrochloride. prepchem.comasianpubs.org The amount of base can be optimized; for instance, a molar ratio of 1:1:1.5 for 3-chlorobenzaldehyde (B42229), NH₂OH·HCl, and Na₂CO₃, respectively, gave a 95% yield. asianpubs.org

Acid Catalysis: Acids such as oxalic acid have been shown to be effective catalysts. In the presence of oxalic acid, the oximation of benzaldehyde in acetonitrile under reflux conditions was completed in 60 minutes with a 95% yield. orientjchem.org Heteropoly acids like AlPW₁₂O₄₀ and AlPMo₁₂O₄₀ have also been used as effective, environmentally benign catalysts for the synthesis of aldoximes under solvent-free conditions, offering high yields and short reaction times. asianpubs.org

Other Catalysts: A variety of other catalytic systems have been explored. For example, nano Fe₃O₄ has been used as a magnetically recoverable catalyst for the solvent-free synthesis of oximes in high yields. researchgate.net Bismuth(III) oxide (Bi₂O₃) has also been demonstrated as an effective catalyst under solvent-free grinding conditions. nih.gov

The following table summarizes the effect of different catalysts on the synthesis of this compound:

| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Oxalic Acid | Acetonitrile | 60 min | 95 | orientjchem.org |

| Sodium Carbonate | Grinding (Solvent-free) | 2 min | 95 | asianpubs.org |

| AlPW₁₂O₄₀ | Solvent-free | Several minutes | High | asianpubs.org |

| Nano Fe₃O₄ | Solvent-free | 20 min | High | researchgate.net |

| Bismuth(III) Oxide | Grinding (Solvent-free) | Not specified | Excellent | nih.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis (MAS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This "green" chemistry approach has been successfully applied to the synthesis of this compound and its derivatives. google.com

In a typical microwave-assisted procedure, substituted benzaldehyde, hydroxylamine hydrochloride, and a base (like anhydrous sodium carbonate or sodium acetate) are dissolved in an organic solvent such as ethanol or methanol and subjected to microwave irradiation. google.com The reaction time is significantly reduced, often to just a few minutes. For example, a patented method describes the synthesis of substituted benzaldehyde oximes in a microwave reactor with reaction times of 3-15 minutes at a power of 200-300W and a temperature of 70-110°C, resulting in high yields. google.com

One specific protocol for the synthesis of 4-(3-Hydroxy-3-methylbut-1-ynyl)this compound involves microwave irradiation at 90°C and 300W for 5 minutes in ethanol, achieving a near-quantitative conversion of 90–95%. This is a significant improvement over the conventional reflux method which takes 4 hours.

The advantages of microwave-assisted synthesis are highlighted in the following comparative table:

| Parameter | Conventional Method | Microwave Method | Reference |

| Reaction Time | 4 hours | 5 minutes | |

| Temperature | ~78°C (reflux) | 90°C | |

| Yield | 85–90% | 90–95% | |

| Energy Input | High | Low |

Green Chemistry Approaches in this compound Production

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, and the synthesis of this compound is no exception. ijprajournal.com Green chemistry approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One prominent green technique is solvent-free synthesis , often performed by grinding the reactants together at room temperature. nih.gov This method, also known as mechanochemistry, can lead to high yields in a short amount of time without the need for organic solvents. asianpubs.org For instance, grinding a mixture of an aldehyde, hydroxylamine hydrochloride, and sodium carbonate can produce the corresponding oxime in high yield. asianpubs.org The use of catalysts like Bi₂O₃ under grinding conditions further enhances the efficiency of this solvent-free approach. nih.gov

The use of water as a solvent is another key aspect of green chemistry. ias.ac.in Research has shown that using mineral water, which contains natural salts like carbonates and sulphates, can accelerate the reaction and lead to higher yields compared to pure water, even without an external catalyst. ias.ac.in This method is both economical and environmentally benign.

Microwave-assisted synthesis , as discussed in the previous section, is also considered a green chemistry approach due to its energy efficiency and reduced reaction times. mdpi.comgoogle.com Furthermore, the use of natural acid catalysts, such as those found in citrus fruit juice or certain plant extracts, is being explored as an alternative to conventional acid catalysts. ijprajournal.com

Synthesis of Substituted Benzaldehyde Oximes

The synthesis of substituted benzaldehyde oximes allows for the introduction of various functional groups onto the aromatic ring, leading to a wide range of compounds with diverse chemical properties and potential applications.

Aromatic Ring Functionalization Strategies

The functionalization of the aromatic ring in benzaldehyde can be achieved either before or after the formation of the oxime group.

Synthesis from Substituted Benzaldehydes: The most straightforward approach is to start with a commercially available or previously synthesized substituted benzaldehyde and then perform the oximation reaction as described in the preceding sections. This method has been used to prepare a variety of substituted benzaldehyde oximes, including those with chloro, methoxy (B1213986), and methyl groups. asianpubs.orggoogle.com For example, o-methoxybenzaldehyde and p-tolualdehyde have been converted to their respective oximes in high yields using microwave-assisted synthesis. google.com Similarly, 3-chlorobenzaldehyde has been efficiently converted to its oxime via a grinding method. asianpubs.org

The development of C(sp²)–H functionalization strategies using transient directing groups has also expanded the possibilities for modifying benzaldehydes. acs.org These methods allow for the direct introduction of various substituents, such as aryl, chloro, bromo, and amido groups, at the ortho-position of the benzaldehyde ring. acs.org

The following table lists some examples of substituted benzaldehyde oximes and their synthesis methods:

| Substituted this compound | Precursor | Synthesis Method | Yield (%) | Reference |

| o-Methoxythis compound | o-Methoxybenzaldehyde | Microwave-assisted | 79.1 | google.com |

| p-Tolualdehyde oxime | p-Tolualdehyde | Microwave-assisted | 83.0 | google.com |

| 3-Chlorobenzaldoxime | 3-Chlorobenzaldehyde | Grinding | 95 | asianpubs.org |

| 4-Nitrobenzaldehyde (B150856) oxime | 4-Nitrobenzaldehyde | In mineral water/methanol | 99 | ias.ac.in |

| 4-Hydroxybenzaldehyde (B117250) oxime | 4-Hydroxybenzaldehyde | In mineral water/methanol | 80 | ias.ac.in |

Impact of Substituent Electronic Properties on Synthetic Outcomes

The electronic properties of substituents on the benzene (B151609) ring of this compound significantly influence the course and products of its reactions. The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the reactivity of the oxime group and the stability of reaction intermediates.

In photosensitized reactions, the presence of electron-accepting substituents on the benzene ring favors the formation of nitrile products. nih.gov This is attributed to the stabilization of the intermediate iminoyl radical. nih.gov Conversely, in the synthesis of 2,4-dihydroxybenzaldehyde (B120756) oxime metal complexes, electron-withdrawing substituents on the ligand lower the pKa of the phenolic proton, thereby increasing the extractive efficacy of the resulting complex. core.ac.uk The steric hindrance and hydrogen bonding capabilities of these substituents also play a crucial role in determining the strength and stability of the final product. core.ac.uk

Furthermore, in the context of photoinduced electron-transfer reactions, benzaldehyde oximes with substituents that result in an oxidation potential below 2.0 V tend to react via an electron-transfer mechanism. nih.gov For those with oxidation potentials above this threshold, a hydrogen atom transfer mechanism is more likely. nih.gov The formation of aldehydes versus nitriles is also dictated by these electronic effects, with electron-accepting groups promoting nitrile formation. nih.gov

Formation of this compound Ethers

The synthesis of this compound ethers is a key transformation, yielding compounds with applications in various fields. These derivatives are typically prepared through the alkylation of the oxime's hydroxyl group.

One-Pot Synthesis Approaches

One-pot synthesis offers an efficient and straightforward route to this compound ethers, combining the formation of the oxime and its subsequent etherification in a single procedural step. A notable method involves the reaction of benzaldehyde, a hydroxylamine salt, potassium hydroxide, and an alkyl halide in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution. tandfonline.comresearchgate.net This approach is characterized by high yields (80-96%) and short reaction times (15-50 minutes). tandfonline.comresearchgate.net The reaction is exothermic, with the addition of potassium hydroxide raising the temperature to 80–100°C. tandfonline.com

Alternative one-pot procedures have also been developed. For instance, α,β-unsaturated aldoxime ethers can be synthesized from cinnamaldehyde (B126680) or crotonaldehyde, hydroxylamine hydrochloride, and an alkyl bromide in tetrahydrofuran (B95107) (THF) with anhydrous potassium carbonate as the base, achieving yields of 75-82% within an hour. jocpr.com Another approach utilizes a visible-light-mediated multicomponent reaction of aldehydes, anilines, and N-hydroxyphthalimide esters, catalyzed by eosin (B541160) Y, to produce a wide range of oxime esters under mild conditions. nih.gov

Synthesis of this compound Esters

This compound esters are another important class of derivatives with diverse applications. These compounds are typically synthesized through the esterification of the oxime's hydroxyl group with a carboxylic acid or its derivative.

A common method involves the reaction of this compound with an acid chloride in the presence of a base like triethylamine. tandfonline.com This approach has been used to synthesize a series of oxime esters from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime. tandfonline.com Another strategy is the visible-light-mediated one-pot multicomponent reaction of an aldehyde, an aniline (B41778), and an N-hydroxyphthalimide ester, which provides an efficient route to various oxime esters. nih.gov This method has been successfully applied to a gram-scale synthesis, yielding the target oxime ester in 83% yield. nih.gov

Novel oxime esters have also been synthesized using 4-nitrobenzaldehyde and 9,10-anthraquinone-2-carboxaldehyde as templates. arkat-usa.org In these syntheses, the esterification was achieved with various aroyl chlorides as well as isobutanoyl and 2-phenylpropanoyl chlorides. arkat-usa.org For the synthesis involving 2-phenylpropanoic acid, a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758) was found to be effective. arkat-usa.org

Polymerization Reactions Involving this compound Moieties

The oxime functional group can be incorporated into polymer backbones through "oxime click chemistry," a highly efficient step-growth polymerization method. This reaction occurs between a bis-hydroxylamine and a dialdehyde (B1249045) monomer, forming oxime linkages. rsc.org

This polymerization can proceed rapidly under benign conditions, even without a catalyst or heat. For example, the reaction between propane-1,3-bishydroxylamine and di-benzaldehyde tetraethylene glycol can yield a 12 kDa polymer after four hours at room temperature. rsc.org The efficiency of the reaction can be significantly enhanced by the use of a catalyst, such as aniline, and by adjusting the temperature. With 40 mol% aniline as a catalyst, a 35 kDa polymer can be synthesized in just 5 minutes at 60°C, and a 32 kDa polymer can be obtained in under 13 minutes at room temperature. rsc.org The progress of the polymerization can be monitored by ¹H-NMR spectroscopy, observing the disappearance of the aldehyde and hydroxylamine peaks and the appearance of a strong oxime peak. rsc.org

Synthesis of Transition Metal Complexes with this compound Ligands

This compound and its derivatives can act as ligands, coordinating with transition metal ions to form stable complexes. These complexes have garnered interest due to their potential biological and catalytic activities.

The synthesis of these complexes typically involves the reaction of a substituted this compound with a metal salt, often a chloride salt, in a suitable solvent like ethanol. icm.edu.plsemanticscholar.org For example, mononuclear complexes of copper(II), zinc(II), and mercury(II) have been synthesized by reacting 5-bromo-2-fluorobenzaldehyde (B134332) oxime with the respective metal chlorides in an ethanolic solution at room temperature. icm.edu.pl Similarly, Co(II), Ni(II), and Cu(II) complexes have been prepared with 4-chlorobenzaldehyde (B46862) oxime, 4-methylbenzaldehyde (B123495) oxime, and 4-nitrothis compound by heating the ligand and metal chloride in ethanol. semanticscholar.org

Reaction Mechanisms and Chemical Transformations of Benzaldehyde Oxime

Photoinduced Electron-Transfer Reactions of Benzaldehyde (B42025) Oximes

The study of photoinduced electron-transfer (PET) reactions of benzaldehyde oximes reveals complex mechanistic pathways that are highly dependent on the reaction conditions and the molecular structure of the oxime. These reactions, typically initiated by a photosensitizer, can lead to the formation of benzaldehyde, benzonitrile (B105546), or other products through radical intermediates. materialsciencejournal.orgscielo.br

The initial step in the photosensitized reaction of benzaldehyde oximes can proceed through one of two primary mechanisms: an electron-transfer (ET) pathway or a hydrogen atom transfer (HAT) pathway. niscpr.res.inmaterialsciencejournal.org The operative mechanism is largely determined by the oxidation potential of the substituted benzaldehyde oxime.

Electron-Transfer (ET) Pathway: For benzaldehyde oximes with a relatively low oxidation potential (typically below 2.0 V), the reaction with an excited-state photosensitizer, such as triplet chloranil (B122849) (³CA), occurs via an electron-transfer mechanism. niscpr.res.inresearchgate.net In this process, the oxime donates an electron to the excited sensitizer (B1316253), forming an oxime radical cation and the sensitizer's radical anion. This pathway is favored when the free energy for electron transfer (ΔG_ET) is favorable. niscpr.res.inniscpr.res.in

Hydrogen Atom Transfer (HAT) Pathway: When the oxidation potential of the this compound is high (greater than 2.0 V), the rate of quenching of the triplet sensitizer becomes independent of the substituent and the oxidation potential. niscpr.res.inmaterialsciencejournal.orgresearchgate.net Under these conditions, a hydrogen atom transfer mechanism is more likely. niscpr.res.inresearchgate.net In the HAT pathway, the excited sensitizer directly abstracts a hydrogen atom from the oxime. This can involve the abstraction of the hydroxyl hydrogen, leading to an iminoxyl radical, or the iminyl hydrogen, resulting in an iminoyl radical. rsc.org The O-H bond strength, which is fairly consistent across different substituted benzaldehydes, is the key determinant for this pathway. niscpr.res.inmaterialsciencejournal.org

The differentiation between these pathways can be observed experimentally by plotting the quenching rates against the oxidation potential of the oximes; a break in the linearity of this plot suggests a change in mechanism from ET to HAT. scielo.brmaterialsciencejournal.org

Two key radical intermediates have been identified in the photoinduced reactions of benzaldehyde oximes: the iminoxyl radical and the iminoyl radical. The formation of these intermediates dictates the final product distribution. researchgate.netrsc.org

Iminoxyl Radicals: The iminoxyl radical is the primary intermediate leading to the formation of the corresponding aldehyde (benzaldehyde). niscpr.res.inmaterialsciencejournal.orgresearchgate.net It can be formed through two different sequences depending on the initial mechanistic step. In the ET pathway, the initially formed oxime radical cation undergoes a subsequent proton transfer (a process known as an ET-PT sequence) to yield the iminoxyl radical. niscpr.res.inmaterialsciencejournal.orgresearchgate.net In the HAT pathway, the iminoxyl radical is formed directly through the abstraction of the hydroxyl hydrogen atom by the excited sensitizer. niscpr.res.inmaterialsciencejournal.orgresearchgate.net

Iminoyl Radicals: The formation of nitriles (benzonitrile) is proposed to proceed through an iminoyl radical intermediate. niscpr.res.inmaterialsciencejournal.orgresearchgate.net This radical is formed by the abstraction of the hydrogen atom from the iminyl carbon (the C=N carbon). materialsciencejournal.org Evidence suggests that this occurs most likely via a direct hydrogen atom abstraction from the iminyl position. rsc.org An alternative pathway involving an electron transfer followed by the removal of the iminyl proton was considered less viable based on computational calculations. niscpr.res.in

The general pathways involving these intermediates are summarized below:

| Initial Step (depends on oxidation potential) | Intermediate Formed | Final Product |

| Electron Transfer followed by Proton Transfer (ET-PT) | Iminoxyl Radical | Aldehyde |

| Hydrogen Atom Transfer (from O-H) | Iminoxyl Radical | Aldehyde |

| Hydrogen Atom Transfer (from C-H) | Iminoyl Radical | Nitrile |

Substituents on the benzene (B151609) ring of this compound play a crucial role in directing the course of the photoreaction and influencing the ratio of aldehyde to nitrile products. scielo.brniscpr.res.in

Electron-Withdrawing Groups: The presence of electron-withdrawing substituents on the benzene ring tends to favor the formation of the nitrile product. scielo.brmaterialsciencejournal.org These groups increase the oxidation potential of the oxime, making the hydrogen atom transfer pathway more competitive, which can lead to the formation of the iminoyl radical and subsequently the nitrile. materialsciencejournal.org

Electron-Donating Groups: Conversely, electron-donating groups lower the oxidation potential, favoring the electron-transfer pathway and the subsequent formation of the iminoxyl radical, leading to a higher yield of the aldehyde.

Steric and Structural Effects: Structural features that hinder the abstraction of the hydroxyl hydrogen can also promote nitrile formation. For instance, in pyridine-2-carboxaldoxime, a strong intramolecular hydrogen bond makes the hydroxyl hydrogen less available for abstraction, leading to a preference for the nitrile pathway. scielo.brniscpr.res.inmaterialsciencejournal.org

The effect of substituents on the reaction mechanism is a key factor in controlling the synthetic outcome of these photoinduced transformations.

Deoximation Processes: Regeneration of Carbonyl Compounds from Benzaldehyde Oximes

Deoximation is the process of converting an oxime back into its corresponding carbonyl compound. This is a crucial reaction in synthetic organic chemistry, where oximes are often used as protecting groups for aldehydes and ketones. materialsciencejournal.org Various methods have been developed for the deoximation of benzaldehyde oximes, including catalytic dehydration and microwave-assisted techniques.

While deoximation typically refers to the regeneration of the carbonyl compound, a related and important transformation of aldoximes is their dehydration to form nitriles. This process is distinct from the regeneration of the aldehyde. The conversion of this compound to benzonitrile can be achieved using various catalytic systems. rsc.org One approach involves the use of an ionic liquid, which can act as both a solvent and a catalyst. rsc.org The acidic nature of the ionic liquid promotes the protonation of the hydroxyl group of the oxime, turning it into a better leaving group and facilitating the dehydration to the nitrile. rsc.org Another efficient method employs a catalytic Appel-type reaction using oxalyl chloride, triethylamine, and a triphenylphosphine (B44618) oxide catalyst, which can convert aldoximes to nitriles rapidly. researchgate.netorganic-chemistry.org

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and it has been successfully applied to the deoximation of benzaldehyde oximes, offering advantages such as significantly reduced reaction times and often solvent-free conditions. materialsciencejournal.orgniscpr.res.inmaterialsciencejournal.org

Several reagents and catalytic systems have been shown to be effective for microwave-assisted deoximation:

Ferric Salts: Ferric chloride (FeCl₃) and ferric nitrate (B79036) (Fe(NO₃)₃) have been used for the rapid and high-yield regeneration of carbonyl compounds from their oximes under microwave irradiation. materialsciencejournal.orgmaterialsciencejournal.org For example, this compound can be completely deoximated in as little as 90-120 seconds. materialsciencejournal.orgmaterialsciencejournal.org These methods are advantageous due to the low cost and ready availability of the reagents. materialsciencejournal.orgmaterialsciencejournal.org

N-Halo Reagents: Reagents such as N-bromophthalimide (NBPI) and N-iodosuccinimide have been employed for the oxidative deoximation of this compound under microwave conditions. niscpr.res.inasianpubs.org These reactions are often selective, allowing for the deprotection of oximes without affecting other functional groups like alcohols or carbon-carbon double bonds. scielo.brasianpubs.org

Supported Reagents: Bismuth(III) nitrate supported on montmorillonite (B579905) K-10 clay has been used for the deoximation of benzylic oximes in a solvent-free system under microwave irradiation, leading to high yields of the corresponding carbonyl compounds. niscpr.res.in Similarly, copper(II) nitrate over tetrabutylammonium (B224687) bromide (TBAB) provides an efficient catalytic system for solvent-free deoximation. iisuniv.ac.in

The following table summarizes various microwave-assisted deoximation methods for this compound and related compounds.

| Reagent/Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Ferric Chloride (FeCl₃) | Microwave (240 W) | 90 seconds | >90 | materialsciencejournal.org |

| Ferric Nitrate (Fe(NO₃)₃) | Microwave (240 W) | 120 seconds | >90 | materialsciencejournal.org |

| N-Bromophthalimide (NBPI) | Microwave, Acetone/H₂O | Not specified | 93 | scielo.br |

| Bi(NO₃)₃·5H₂O / Montmorillonite K-10 | Microwave, Solvent-free | Not specified | High | niscpr.res.in |

| N-Bromo-(4-methylphenyl) sulfonimide | Microwave (300 W), Acetone/H₂O | 2.0 min | 94 | asianpubs.org |

| N-Iodosuccinimide | Microwave, Acetone | Not specified | High | asianpubs.org |

| Cu(NO₃)₂·3H₂O / TBAB | Microwave (450 W), Solvent-free | 65 seconds | High | iisuniv.ac.in |

These modern methodologies highlight a trend towards more efficient and environmentally benign chemical transformations.

Complexation Reactions with Metal Ions

This compound and its derivatives are effective ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metal ions. researchgate.net The oxime group typically acts as a bidentate ligand, coordinating to the metal center through both the nitrogen and oxygen atoms. researchgate.net This chelation results in the formation of stable, often cyclic, structures. researchgate.net

The coordination environment of the resulting metal complexes can vary, leading to different geometries such as octahedral and tetrahedral arrangements. researchgate.net For instance, research has shown the synthesis of Co(II), Ni(II), and Cu(II) complexes with derivatives like 4-chlorobenzaldehyde (B46862) oxime and 4-methylbenzaldehyde (B123495) oxime. semanticscholar.org In these reactions, the metal chlorides react with the oxime in a 1:2 molar ratio in ethanol (B145695) to yield the corresponding metal complexes. semanticscholar.org Infrared spectroscopy studies of these complexes reveal a downward shift in the C=N and O-H stretching frequencies compared to the free ligand, which indicates the coordination of the nitrogen and oxygen atoms to the metal ion. semanticscholar.org

The electronic properties of the this compound derivative can influence the stability and properties of the resulting metal complex. The presence of electron-donating or electron-withdrawing groups on the benzene ring can alter the electron density on the oxime moiety, thereby affecting its coordination ability. semanticscholar.org This tunability allows for the synthesis of metal complexes with specific electronic and, consequently, catalytic or biological properties. researchgate.net For example, the complexation can reduce the polarity of the metal ion, which may enhance the biological activity of the complex compared to the free ligand. semanticscholar.org

The table below summarizes the synthesis and observed color of some transition metal complexes of this compound derivatives. semanticscholar.org

| Ligand | Metal Chloride | Complex | Color |

| 4-chlorothis compound | Cobalt (II) chloride | [Co(4-Cl-Bzo)₂Cl₂] | Pale Brown |

| 4-chlorothis compound | Nickel (II) chloride | [Ni(4-Cl-Bzo)₂Cl₂] | Green |

| 4-chlorothis compound | Copper (II) chloride | [Cu(4-Cl-Bzo)₂Cl₂] | Dark Brown |

| 4-methylthis compound | Cobalt (II) chloride | [Co(4-Me-Bzo)₂Cl₂] | Dark Brown |

| 4-methylthis compound | Nickel (II) chloride | [Ni(4-Me-Bzo)₂Cl₂] | Pale Green |

| 4-methylthis compound | Copper (II) chloride | [Cu(4-Me-Bzo)₂Cl₂] | Green |

Bzo represents the this compound ligand.

Oxidation Reactions of this compound Derivatives

The oxidation of this compound and its derivatives can lead to a variety of products, including the parent aldehyde, nitriles, and carboxylic acids, depending on the oxidant and reaction conditions. lucp.netacs.orgacs.org

One common class of oxidants used is hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent). lucp.net When this compound is treated with DIB, the primary intermediate is believed to be a benzonitrile oxide. lucp.net This intermediate can then be attacked by the acetate (B1210297) anion, also generated from DIB, to form a C-acylated intermediate which undergoes intramolecular rearrangement to yield N-acetoxy-arylamide. lucp.net The reaction is sensitive to the electronic nature of substituents on the aromatic ring; electron-donating groups tend to accelerate the reaction compared to electron-withdrawing groups. lucp.net For instance, in a competitive reaction between 4-methyl-benzaldehyde oxime and 4-nitro-benzaldehyde oxime with one equivalent of DIB, the ratio of the corresponding N-acetoxy products was found to be 3:1 after two hours. lucp.net

Using HTIB as the oxidant for this compound can lead to the formation of N-hydroxybenzamide (a hydroxamic acid). lucp.net The proposed mechanism involves the formation of a nitrile oxide intermediate, which then reacts with a hydroxyl nucleophile generated from the Koser's reagent. lucp.net The choice of solvent is also crucial, with chloroform (B151607) being more effective than acetonitrile (B52724) for this transformation. lucp.net Furthermore, treatment of aldoximes with HTIB in a DMSO-H₂O solvent mixture can yield the corresponding carboxylic acids in excellent yields. lucp.net

Another method for the oxidation of benzaldehyde oximes is through photoinduced electron transfer (PET) reactions. acs.orgacs.orgnih.gov In these reactions, an excited state photosensitizer, such as chloranil, initiates an electron transfer from the oxime. acs.orgacs.org For benzaldehyde oximes with oxidation potentials below 2.0 V, the reaction proceeds via an electron transfer mechanism. acs.orgacs.org This is followed by a proton transfer to form an iminoxyl radical, which is a key intermediate in the pathway to forming the corresponding aldehyde. acs.orgacs.org For oximes with higher oxidation potentials, a hydrogen atom transfer (HAT) mechanism is more likely. acs.orgacs.org The formation of nitrile byproducts is also observed and is thought to arise from an intermediate iminoyl radical. acs.orgacs.org The nitrile product is favored when electron-withdrawing substituents are present on the benzene ring. acs.orgacs.org

The table below summarizes the products obtained from the oxidation of this compound under different conditions.

| Oxidant/Reaction Condition | Major Product(s) |

| (Diacetoxyiodo)benzene (DIB) | N-acetoxy-benzamide |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | N-hydroxybenzamide |

| HTIB in DMSO-H₂O | Benzoic acid |

| Photoinduced electron transfer (PET) | Benzaldehyde, Benzonitrile |

| Manganese(III) acetate | Benzaldehyde |

Oxime Metathesis Reactions and Tunability in Dynamic Networks

Oxime chemistry is a cornerstone of dynamic covalent chemistry (DCC), which involves the use of reversible reactions to create dynamic chemical systems. nih.gov A key reaction in this context is oxime metathesis, or oxime exchange, which allows for the cleavage and reformation of oxime bonds under specific stimuli. nih.govnih.gov This dynamic behavior is particularly valuable in the development of Covalent Adaptable Networks (CANs), which are cross-linked polymers that can be reprocessed and recycled. nih.govnih.gov

The acid-catalyzed dynamic exchange of oximes has been investigated as a basis for creating exclusively oxime-based CANs. nih.govnih.gov The proposed mechanism for this exchange is a metathesis reaction that proceeds through a four-membered cyclic intermediate, a process supported by both experimental and computational studies. nih.gov The rate of this exchange reaction can be tuned by altering the substituents on the aromatic ring of the this compound derivatives. nih.govnih.gov This tunability is a significant advantage for designing materials with specific dynamic properties. nih.govnih.gov

The exchange reaction between an oxime and a hydroxylamine (B1172632) derivative is influenced by factors such as pH and temperature. core.ac.ukchemrxiv.org For instance, the exchange between O-alkylhydroxylamines and their corresponding oximes is subject to acidic catalysis, with the rate decreasing as the pH increases. core.ac.uk In contrast, the exchange in O-aryl oximes can be independent of pH, suggesting a different rate-limiting step, such as the hydration of the oxime. core.ac.uk The reversibility of these reactions can be controlled, for example, by adjusting the pH; the exchange can be "paused" at a high pH and "restarted" by lowering the pH. chemrxiv.org

This tunable and reversible nature of oxime metathesis makes it a versatile tool for creating dynamic combinatorial libraries and adaptable materials. nih.govpnas.org By incorporating this compound moieties into a polymer backbone, it is possible to create cross-linked materials that can be reprocessed under acidic catalysis while maintaining their structural integrity. nih.govnih.gov

The table below illustrates the effect of substituents on the rate of oxime metathesis, demonstrating the tunability of the system.

| Aromatic Substituent (para-position) | Relative Reaction Rate |

| Methoxy (B1213986) (-OCH₃) | Slower |

| Methyl (-CH₃) | Intermediate |

| Hydrogen (-H) | Intermediate |

| Chloro (-Cl) | Faster |

| Trifluoromethyl (-CF₃) | Fastest |

| Nitro (-NO₂) | Fastest |

Theoretical and Computational Chemistry Investigations of Benzaldehyde Oxime

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in benzaldehyde (B42025) oxime, its electronic structure, and its stability. These calculations aim to find the lowest energy structure, known as the optimized molecular geometry.

Density Functional Theory (DFT) has become a primary method for investigating the properties of benzaldehyde oxime and its derivatives. longdom.orgnih.gov DFT calculations, particularly using the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p), are frequently employed to optimize molecular geometries and predict various molecular properties. longdom.orgtandfonline.comresearchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for medium-sized organic molecules. longdom.org

These computational studies are crucial for determining the ground-state and excited-state geometries, which helps in understanding the molecule's behavior. longdom.org For example, DFT has been used to study the formation mechanism of related oxime ethers, indicating that theoretical calculations can elucidate reaction pathways. oup.com Furthermore, DFT methods have been applied to analyze the ambiguous Electron Paramagnetic Resonance (EPR) spectra of iminoxy radicals derived from substituted benzaldehyde oximes, demonstrating the theory's power in linking structure to spectroscopic observations. nih.gov

The optimized geometry from DFT calculations provides detailed information on bond lengths, bond angles, and dihedral (torsional) angles. These parameters are often compared with experimental data from techniques like X-ray diffraction to validate the computational method. researchgate.netresearchgate.net

In the crystal structure of derivatives like (E)-2-bromothis compound, the non-hydrogen atoms are nearly coplanar. researchgate.net However, in other substituted versions, such as 2,6-dichlorobenzaldehyde (B137635) oxime, the oxime fragment is significantly twisted with respect to the dichlorobenzene ring, with reported torsion angles of 53.83° and 42.99° for the two different molecules in the asymmetric unit. iucr.org Studies on arylamidoximes have shown that steric hindrance from the phenyl ring can cause it to deviate from planarity, with larger torsion angles observed for (E)-isomers compared to (Z)-isomers. rsc.org For instance, the C(Ar2)–C(Ar1)–C(ox)–N(ox) torsion angle was found to be 53.8° for the (E)-isomer versus 27.5° for the (Z)-isomer. rsc.org

Below is a table of selected experimental geometric parameters for (E)-2-Bromothis compound, determined by single-crystal X-ray study, which serves as a benchmark for computational results. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for (E)-2-Bromothis compound

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | O1—N1 | 1.406 (2) Å |

| N1—C7 | 1.277 (3) Å | |

| C6—C7 | 1.471 (3) Å | |

| C1—Br1 | 1.9093 (19) Å | |

| Bond Angle | C7—N1—O1 | 111.47 (16) ° |

| N1—C7—C6 | 120.37 (18) ° | |

| C5—C6—C7 | 121.12 (18) ° | |

| C1—C6—C7 | 121.83 (18) ° |

Data sourced from a study on (E)-2-Bromothis compound. researchgate.net

Conformational Analysis and Stability Studies

This compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds and the geometry of the C=N double bond. Understanding the relative stabilities of these conformers is key to predicting the molecule's prevalent forms and reactivity.

This compound exhibits stereoisomerism, primarily as E and Z isomers, arising from the restricted rotation around the carbon-nitrogen double bond. The relative stability of these isomers can be influenced by intramolecular and intermolecular interactions, such as hydrogen bonding. rsc.org In the solid state, derivatives like (E)-2-bromothis compound form hydrogen-bonded dimers where pairs of molecules are linked by O—H⋯N interactions. researchgate.net

Computational studies on related arylamidoximes have shown that the (Z)-isomer can be significantly more stable (by 5.8 kcal/mol) than the (E)-isomer, a preference attributed to a stabilizing intramolecular hydrogen bond between an amino group and the oxime oxygen atom. rsc.org The rotation of the phenyl group can also lead to different conformers (e.g., syn and anti), depending on the orientation of substituents relative to the C=N-O• group. nih.gov For the iminoxy radical of o-fluoroacetophenone oxime, the E isomer was found to be the dominant form, with a rapid interconversion between its syn and anti conformers. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and the stabilizing effects of orbital interactions within a molecule. tandfonline.comresearchgate.net This analysis provides insight into hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) anti-bonding orbital. researchgate.netbasna.ir

Table 2: Principles of NBO Analysis for Molecular Stability

| Interaction Type | Donor Orbital | Acceptor Orbital | Effect |

|---|---|---|---|

| Hyperconjugation | Filled bonding orbitals (e.g., C-C, C-H) or lone pairs (LP) | Empty anti-bonding orbitals (e.g., σ, π) | Charge delocalization, increased molecular stability |

| Intramolecular Charge Transfer | Electron-rich regions (donors) | Electron-deficient regions (acceptors) | Stabilization of molecular structure |

This table summarizes the general principles of NBO analysis as applied in various computational studies. researchgate.netresearchgate.netbasna.irnih.govresearchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods are widely used to predict spectroscopic properties, which can then be correlated with experimental spectra to confirm structural assignments and understand electronic transitions.

DFT and its time-dependent extension, TD-DFT, are powerful tools for calculating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. longdom.orgresearchgate.net Theoretical calculations of vibrational frequencies help in the assignment of complex experimental spectra, where computed wavenumbers are often scaled to correct for anharmonicity and other systematic errors. longdom.orgresearchgate.net

For electronic spectra, the TD-DFT method is used to calculate the energies of electronic transitions and their corresponding oscillator strengths. longdom.org In a study on a derivative, 2-hydroxy-5-(phenyldiazenyl)this compound, the UV-Vis absorption spectrum was calculated using TD-DFT with the B3LYP/6-311++G(d,p) method. longdom.org The calculated absorption maxima were then compared with the experimental spectrum, showing a good correlation and aiding in the interpretation of the electronic transitions, which are often related to π → π* and n → π* transitions within the aromatic system and the oxime group. longdom.org Similarly, calculations on other derivatives have shown strong absorption predicted in the UV-A and UV-B regions. researchgate.net

Vibrational Assignments (FT-IR, FT-Raman)

Theoretical vibrational frequency analysis is a powerful tool for understanding the molecular structure of this compound. By using computational methods like Density Functional Theory (DFT), typically with a functional such as B3LYP and a basis set like 6-311++G(d,p), a set of harmonic vibrational frequencies can be calculated. researchgate.net These calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, wagging, and torsional motions of the atoms.

The theoretical data is then correlated with experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. Due to the nature of the calculations (which assume a harmonic oscillator model in a vacuum) and experimental conditions, the calculated frequencies are often systematically higher than the experimental ones. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental values. researchgate.net

A detailed assignment of each vibrational mode is achieved through Total Energy Distribution (TED) analysis. longdom.org This analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode.

For this compound, key vibrational modes include:

O-H Vibrations: The O-H stretching vibration is a key identifier, typically appearing as a strong band in the FT-IR spectrum. Its position is sensitive to hydrogen bonding. longdom.org The in-plane and out-of-plane bending modes of the O-H group are also identified. longdom.org

C-H Vibrations: The aromatic C-H stretching vibrations of the phenyl ring are expected in their characteristic region, while the C-H stretching of the imine group (CH=N) is also present. In-plane and out-of-plane bending vibrations for these bonds are assigned in the lower frequency regions. longdom.org

C=N and N-O Vibrations: The stretching of the carbon-nitrogen double bond (C=N) of the oxime group gives rise to a characteristic band. The N-O single bond stretching is also a key feature of the oxime moiety.

Phenyl Ring Vibrations: The C-C stretching modes within the benzene (B151609) ring are typically observed as a set of bands in the fingerprint region of the spectra. longdom.org

Table 1: Illustrative Vibrational Assignments for this compound (Note: This table is a representative example of how vibrational assignments are presented. The specific wavenumbers are based on typical ranges for the functional groups and are not from a definitive, published computational study on this compound.)

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Assignment Description |

|---|---|---|---|

| ν(O-H) | ~3300 | ~3300 | O-H stretching |

| ν(C-H) aromatic | ~3100-3000 | ~3100-3000 | Phenyl C-H stretching |

| ν(C=N) | ~1640 | ~1640 | C=N imine stretching |

| ν(C=C) | ~1600, 1580 | ~1600, 1580 | Phenyl C=C stretching |

| β(O-H) | ~1440-1300 | ~1440-1300 | O-H in-plane bending |

Electronic Transitions (UV-Vis) and Band Gap Energy

The electronic properties of this compound can be investigated using UV-Vis spectroscopy and complemented by Time-Dependent Density Functional Theory (TD-DFT) calculations. longdom.orgchemrevlett.com TD-DFT is used to predict the electronic absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. longdom.org

The key transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds like this compound, these transitions are often of the π → π* type, involving the delocalized electrons of the phenyl ring and the oxime group. longdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. longdom.org A smaller energy gap suggests that the molecule is more easily excitable and potentially more reactive. The band gap energy can be calculated directly from the energies of the HOMO and LUMO. longdom.org

Table 2: Illustrative Electronic Transition Data for this compound (Note: This table shows representative data obtained from TD-DFT calculations. The values are illustrative and not from a specific published study on this compound.)

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition |

|---|---|---|---|

| ~280 | ~4.43 | > 0.1 | HOMO → LUMO (π → π*) |

Band Gap Energy:

HOMO Energy: ~ -6.5 eV

LUMO Energy: ~ -1.5 eV

Band Gap (ΔE): ~ 5.0 eV

Electronic Structure and Reactivity Studies

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. longdom.org The MEP surface is mapped with colors to indicate different electrostatic potential values.

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. In this compound, these regions are primarily located around the electronegative oxygen and nitrogen atoms, corresponding to their lone pairs of electrons. These sites are susceptible to electrophilic attack. longdom.org

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. The most positive region is typically found around the hydrogen atom of the hydroxyl (-OH) group, making it the most likely site for nucleophilic attack. longdom.org

Green Regions: These areas represent neutral or near-zero potential, typically found over the carbon atoms of the phenyl ring.

The MEP map provides a clear visual guide to the reactive sites of the molecule, highlighting the acidic proton of the hydroxyl group and the basic nature of the nitrogen and oxygen atoms. longdom.org

Mulliken Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. researchgate.net These charges provide insight into the distribution of electrons and the electrostatic interactions within the molecule. The calculation partitions the total electron density among the atoms.

In this compound, the Mulliken charge analysis is expected to show:

The oxygen and nitrogen atoms carry significant negative charges due to their high electronegativity.

The hydrogen atom of the hydroxyl group carries a significant positive charge.

The carbon atom attached to the nitrogen and the phenyl ring (the imine carbon) would likely have a positive charge.

The hydrogen atoms on the phenyl ring would be slightly positive, while the carbon atoms would have varying, smaller charges.

Table 3: Illustrative Mulliken Atomic Charges for this compound (Note: This table provides a representative example of Mulliken charge distribution. The values are for illustrative purposes only.)

| Atom | Charge (e) |

|---|---|

| O (oxime) | -0.45 |

| N (oxime) | -0.25 |

| H (of OH) | +0.35 |

| C (imine) | +0.15 |

| C (phenyl, avg) | -0.10 to +0.05 |

Intramolecular Charge Transfer Analysis

Intramolecular charge transfer (ICT) and the stability arising from electron delocalization can be effectively analyzed using Natural Bond Orbital (NBO) theory. tandfonline.com NBO analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). tandfonline.com

Lone Pair Delocalization: The lone pairs on the oxygen and nitrogen atoms can act as donors. For example, a significant interaction would be the delocalization of a lone pair from the oxygen atom into the antibonding π* orbital of the C=N bond (n(O) → π*(C=N)).

π-System Conjugation: Delocalization from the π orbitals of the phenyl ring into the π* antibonding orbital of the C=N group (π(C=C) → π*(C=N)) demonstrates the electronic conjugation between the ring and the oxime moiety.

These charge transfer interactions are fundamental to the electronic structure and reactivity of the molecule.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). longdom.org Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

These properties are calculated using DFT methods, often with the same functional and basis set used for other electronic property calculations to ensure consistency. longdom.org The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity. A large value is often associated with molecules that have:

A significant difference between the ground state and excited state dipole moments.

An extended π-conjugated system.

Asymmetric charge distribution, often created by linking electron-donating and electron-accepting groups through the π-system.

While this compound itself is not expected to have exceptionally large NLO properties, it serves as a fundamental building block for more complex NLO-active molecules. Its calculated hyperpolarizability is often used as a baseline for comparison with its substituted derivatives. researchgate.net

Table 4: Illustrative Theoretical NLO Properties of this compound (Note: The values in this table are representative examples and are not from a definitive published study on this compound. The hyperpolarizability of urea (B33335) is often used as a reference.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | ~0.9 D |

| Mean Polarizability (α) [esu] | ~12 x 10⁻²⁴ |

Thermodynamic Parameter Calculations

Theoretical and computational chemistry provides a powerful lens for examining the thermodynamic properties of this compound, offering insights into the stability, isomerization, and reactivity of its geometric isomers. Methods such as Density Functional Theory (DFT) are commonly employed to calculate key thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). aip.orgscielo.br These calculations typically involve optimizing the molecular geometry and performing frequency analysis at a specified level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to determine zero-point energies and thermal corrections at a given temperature, often 298.15 K. scielo.br

Research findings from these computational investigations illuminate the relative stabilities of the (E) and (Z)-benzaldehyde oxime isomers. Consistent with experimental observations, theoretical calculations indicate that the (Z)-isomer is the more thermodynamically stable form. rsc.orgwikipedia.org A DFT study on a closely related arylamidoxime, for instance, calculated the (Z)-isomer to be 5.8 kcal/mol more stable than the (E)-isomer. rsc.org This greater stability is supported by synthetic procedures, where the reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride at room temperature yields a product mixture containing 82% of the (Z)-isomer compared to just 9% of the (E)-isomer. wikipedia.org

In addition to isomer stability, computational studies have explored the thermodynamics of internal rotation. A theoretical investigation using DFT at the B3LYP/6-31G* level examined the rotational barrier around the C-C bond connecting the phenyl ring and the formyl group in both isomers. worldscientific.com The study concluded that the potential barrier for this internal rotation is lower for (Z)-benzaldehyde oxime than for its (E) counterpart. worldscientific.com

Experimental methods combined with theoretical calculations have also been used to determine thermodynamic parameters for specific processes. The thermodynamic values (ΔG, ΔH, and ΔS) associated with the ionization of related aromatic imines have been evaluated by complementing potentiometric titration data with DFT calculations. aip.org Furthermore, the thermal hazards of this compound have been assessed using techniques like differential scanning calorimetry (DSC). These experiments show that the compound's decomposition is a significant exothermic process. sioc-journal.cn

The following tables summarize key thermodynamic data from theoretical and experimental studies.

Table 1: Relative Stability of this compound Isomers

| Isomer | Calculated Relative Stability | Experimental Product Ratio |

|---|---|---|

| (Z)-Benzaldehyde Oxime | More stable | 82% wikipedia.org |

Note: The calculated relative stability value is based on a closely related arylamidoxime.

Table 2: Experimental Thermal Decomposition Parameters for this compound

| Thermodynamic Parameter | Value | Method |

|---|---|---|

| Average Heat of Decomposition | 1828 J/g | DSC sioc-journal.cn |

| Adiabatic Temperature Rise (ΔTad) | 279.65 K | PHI-TECII sioc-journal.cn |

| Specific Heat Release (q') | 548.1 J/g | PHI-TECII sioc-journal.cn |

| Activation Energy (Ea) | 176.24 kJ/mol | PHI-TECII sioc-journal.cn |

Advanced Spectroscopic and Analytical Characterization of Benzaldehyde Oxime

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For benzaldehyde (B42025) oxime, these methods provide key information about its characteristic chemical bonds.

Key Vibrational Modes for Benzaldehyde Oxime:

O-H Stretching: The hydroxyl group (-OH) of the oxime exhibits a characteristic stretching vibration. In the IR spectrum, this typically appears as a broad band in the region of 3300-3400 cm⁻¹. rsc.orgelixirpublishers.com For instance, an IR spectrum of (E)-benzaldehyde oxime showed a band at 3304 cm⁻¹. rsc.org The broadness of this peak is often indicative of hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹. rsc.orgkoreascience.kr A reported IR spectrum for (E)-benzaldehyde oxime displayed a C-H stretching band at 3063 cm⁻¹. rsc.org

C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group is a key functional group. Its stretching vibration typically appears in the range of 1600-1650 cm⁻¹. In some cases, it has been observed at 1615 cm⁻¹. ias.ac.in

N-O Stretching: The nitrogen-oxygen single bond (N-O) stretch is another important diagnostic peak for oximes, generally found between 920 and 960 cm⁻¹. A reported IR spectrum for (E)-benzaldehyde oxime shows this band at 953 cm⁻¹. rsc.org

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region. rsc.orgkoreascience.kr

The following table summarizes the characteristic IR and Raman bands for this compound, with data compiled from various spectroscopic studies.

Interactive Table: Vibrational Spectroscopy Data for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | 3304 | - | rsc.org |

| Aromatic C-H Stretch | 3063 | - | rsc.org |

| C=N Stretch | 1615 | - | ias.ac.in |

| C=C Aromatic Stretch | 1498, 1449 | - | rsc.org |

| N-O Stretch | 953 | - | rsc.org |

These vibrational spectroscopy techniques are invaluable for confirming the synthesis of this compound and for studying its interactions with other molecules or surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment of the hydrogen and carbon atoms in this compound, respectively.

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of (E)-benzaldehyde oxime in deuterated chloroform (B151607) (CDCl₃) typically shows several key signals:

Oxime Proton (N-OH): A singlet corresponding to the hydroxyl proton of the oxime group. Its chemical shift can be variable and is sensitive to concentration and solvent, but it is often observed as a broad singlet. In one study, this proton appeared at δ 8.75 ppm. rsc.org

Azomethine Proton (CH=N): A singlet for the proton attached to the carbon of the C=N double bond, typically appearing downfield. A reported spectrum shows this signal at δ 8.17 ppm. rsc.org

Aromatic Protons: The protons on the benzene ring appear as a multiplet in the aromatic region, typically between δ 7.30 and 7.60 ppm. rsc.org

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For (E)-benzaldehyde oxime in CDCl₃, the following signals are characteristic:

Azomethine Carbon (C=N): The carbon of the oxime group appears at approximately δ 150.5 ppm. rsc.org

Aromatic Carbons: The carbons of the benzene ring produce signals in the range of δ 127-131 ppm. rsc.org Specifically, the signals have been reported at δ 130.2, 128.9, and 127.2 ppm. rsc.org

The following interactive table presents typical NMR data for (E)-benzaldehyde oxime.

Interactive Table: NMR Data for (E)-Benzaldehyde Oxime in CDCl₃

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H-NMR | 8.75 | s | N-OH | rsc.org |

| ¹H-NMR | 8.17 | s | CH=N | rsc.org |

| ¹H-NMR | 7.50-7.60 | m | Aromatic-H | rsc.org |

| ¹H-NMR | 7.30-7.40 | m | Aromatic-H | rsc.org |

| ¹³C-NMR | 150.5 | - | C=N | rsc.org |

| ¹³C-NMR | 130.2 | - | Aromatic-C | rsc.org |

| ¹³C-NMR | 128.9 | - | Aromatic-C | rsc.org |

NMR spectroscopy is crucial for distinguishing between the E and Z isomers of this compound and for confirming the successful synthesis and purity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the benzene ring and the oxime functional group. icm.edu.pl

The aromatic ring and the C=N-OH chromophore are responsible for the characteristic absorption peaks. The π → π* transitions, which are typically of high intensity, originate from the conjugated system of the benzene ring and the C=N bond. The n → π* transitions, which are generally of lower intensity, involve the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group. icm.edu.pl

In a study of a substituted this compound, 2-hydroxy-5-(phenyldiazenyl)this compound, the experimental UV-Vis spectrum showed absorption maxima at 280 nm, 350 nm, and 430 nm. longdom.orgmalayajournal.org These absorptions are attributed to the electronic transitions within the molecule's conjugated system. malayajournal.org

Interactive Table: UV-Vis Absorption Data for a Substituted this compound

| Transition Type | Experimental λmax (nm) | Reference |

|---|

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the benzene ring, making UV-Vis spectroscopy a useful tool for studying the electronic structure of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₇NO), the molecular weight is 121.14 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 121. nih.gov This peak confirms the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this compound include:

Loss of a hydrogen atom: A peak at m/z 120, corresponding to the [M-H]⁺ ion.

Loss of a hydroxyl radical: A peak at m/z 104, corresponding to the [M-OH]⁺ ion.

Loss of CO: A peak at m/z 93, corresponding to the [M-CO]⁺ ion.

Formation of the phenyl cation: A prominent peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, which is characteristic of many benzene derivatives. miamioh.edu

The following table summarizes the major fragments observed in the mass spectrum of this compound.

Interactive Table: Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion | Loss | Reference |

|---|---|---|---|

| 121 | [C₇H₇NO]⁺ (Molecular Ion) | - | nih.gov |

| 120 | [C₇H₆NO]⁺ | H | - |

| 104 | [C₇H₆N]⁺ | OH | - |

| 93 | [C₆H₅N]⁺ | CO | - |

Mass spectrometry is thus a critical technique for confirming the identity and elucidating the structure of this compound.

Chromatographic Methods for Purity Assessment and Mechanistic Studies (e.g., TLC, Ion Transport Rate Determination)

Chromatographic techniques are widely used for the separation, identification, and purification of compounds, as well as for studying reaction mechanisms.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic method used to monitor the progress of a reaction and to assess the purity of a product. For this compound, TLC can be used to separate it from starting materials and byproducts. The retention factor (Rf) value depends on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). For example, in a 3:1 mixture of n-hexane and ethyl acetate (B1210297), the Z-isomer of 4-nitrobenzaldehyde (B150856) oxime showed an Rf value of 0.31. koreascience.kr

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and is used for quantitative analysis and purity assessment. A reverse-phase HPLC method can be employed for the analysis of this compound. sielc.com This typically involves a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com HPLC is also utilized in derivatization methods for the trace analysis of impurities. asianjpr.com

Ion Transport Rate Determination: Certain derivatives of this compound have been studied for their ability to transport ions across membranes. Chromatographic methods can be employed in these studies to determine the transport rates of various ions. evitachem.com For instance, a substituted salicylaldoxime (B1680748), which has a similar structure, has been used as an extractant in studies involving polymeric matrices. biosynth.com The rate of ion transport can be determined by monitoring the concentration of the ion-oxime complex over time using techniques like HPLC.

Thermogravimetric Analysis for Polymer Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is particularly useful for characterizing the thermal stability of polymers.

When this compound is used as a monomer in the synthesis of polymers, such as 2,4-dihydroxy-benzaldehydeoxime-formaldehyde polymers, TGA is employed to evaluate the thermal stability of the resulting polymer. ias.ac.in

A typical TGA curve for such a polymer shows that they are thermally stable up to around 200°C. ias.ac.in The decomposition often occurs in multiple steps. For example, the first step of decomposition might start around 200°C and terminate at approximately 350°C, followed by a more rapid decomposition that completes at higher temperatures, such as 500°C, resulting in a significant weight loss of 83% to 97%. ias.ac.in TGA data can also be used to determine the activation energy of thermal decomposition using methods like the Broido method. ias.ac.in In another study involving polymers derived from vanillin (B372448) oxime, TGA showed that the 50% weight loss temperature was in the range of 348–370 °C. tandfonline.com

Table of Compounds

| Compound Name |

|---|

| Acetonitrile |

| Benzaldehyde |

| This compound |

| Benzamide |

| Benzohydroximoyl chloride |

| Benzonitrile (B105546) |

| 2,4-dihydroxy-benzaldehydeoxime-formaldehyde polymer |

| Formaldehyde (B43269) |

| Formic acid |

| Hexane |

| Hydroxylamine (B1172632) |

| 4-nitrothis compound |

| Phosphoric acid |

| 2-hydroxy-5-(phenyldiazenyl)this compound |

| Salicylaldoxime |

Catalytic Applications and Mechanistic Insights of Benzaldehyde Oxime

Benzaldehyde (B42025) Oxime as Ligands in Transition Metal Catalysis

Benzaldehyde oxime and its derivatives serve as versatile ligands in transition metal catalysis. The inclusion of both hydroxyl (-OH) and oxime (-C=N-OH) functional groups allows for unique reactivity and coordination with metal centers. dntb.gov.uaresearchgate.net These ligands can coordinate to metals in a bidentate fashion, forming stable chelate rings that influence the electronic and steric environment of the metal catalyst. researchgate.net For instance, 2-(diphenylphosphino)benzaldehyde (B1302527) oxime has been used to synthesize platinum(II) and platinum(IV) complexes. csic.esresearchgate.net In these complexes, the phosphino-oxime acts as a hybrid bidentate ligand, coordinating to the platinum center through both the phosphorus and nitrogen atoms. csic.es The deprotonation of the oxime's hydroxyl group can further alter the ligand's properties, creating an oximato anion and expanding its coordination versatility. csic.es

Enhanced Catalytic Properties in Metal Complexes

The formation of transition metal complexes with this compound-based ligands often results in enhanced catalytic properties compared to the free ligand. dntb.gov.uaresearchgate.net The coordination of the ligand to a metal center can create distinct binding sites and influence the reactivity of the complex. csic.es This is particularly true for hybrid ligands, which can induce hemilability—a property where one donor atom of a multidentate ligand can reversibly dissociate from the metal center, opening up a coordination site for a substrate molecule. Research on complexes of 2,4-dihydroxybenzaldehyde (B120756) oxime (DHBO) with transition metals has indicated that these complexes exhibit superior catalytic activities. dntb.gov.uaresearchgate.net Similarly, platinum complexes bearing a 2-(diphenylphosphino)this compound ligand have been investigated as potential catalysts for processes like the dehydrogenative coupling of hydrosilanes with alcohols. csic.es

Applications in Organic Synthesis: Oxidation and Reduction Reactions

Metal complexes derived from this compound ligands have shown significant promise in catalyzing key reactions in organic synthesis, including oxidations and reductions. dntb.gov.uaresearchgate.net For example, oximes can be reduced to primary amines through catalytic hydrogenation. byjus.com In the realm of oxidation, an iron-based catalytic system involving FeCl3 and TEMPO has been used to transform aromatic aldoximes into their corresponding carbonyl compounds. acs.org The oxidation of this compound itself has been studied with various reagents, leading to products like nitrile oxides, which are valuable synthetic intermediates. lucp.net In one study, benzaldehyde acted as an oxidation promoter for a manganese catalyst, highlighting the intricate roles these compounds can play in catalytic cycles. acs.org

Role of this compound in Polymer Synthesis Catalysis